Costatolide
Overview
Description
(-)-calanolide B is an organic heterotetracyclic compound that is 11,12-dihydro-2H,6H,10H-dipyrano[2,3-f:2',3'-h]chromen-2-one substituted by a hydroxy group at position 12, methyl groups at positions 6, 6, 10 and 11 and a propyl group at position 4 (the 10S,11R,12S stereoisomer). Isolated from Calophyllum lanigerum var austrocoriaceum and Calophyllum brasiliense, it exhibits potent activity against HIV-1 reverse transcriptase. It has a role as a HIV-1 reverse transcriptase inhibitor and a plant metabolite. It is a delta-lactone, a cyclic ether, a secondary alcohol and an organic heterotetracyclic compound.
Scientific Research Applications
Isolation and Anti-HIV Properties
Costatolide, derived from the latex of Calophyllum teysmannii, shows significant potential as an anti-HIV agent. An efficient method for isolating this compound has been developed, emphasizing its role as a naturally-occurring, HIV-1-specific non-nucleoside reverse transcriptase inhibitor (Lin et al., 1999). Another study highlighted this compound's abundance in the latex of C. teysmannii and its evaluation as an alternative drug development candidate for HIV (Fuller et al., 1994).
Unique Anti-HIV Activity
This compound and its isomers, such as dihydrothis compound, have been found to exhibit unique anti-HIV activities, particularly against drug-resistant viruses. These compounds inhibit reverse transcriptase through a mixed-type mechanism, making them effective against various HIV-1 strains and potentially useful in combination therapy with other anti-HIV agents (Buckheit et al., 1999).
Pharmacokinetics and Quantification
High-performance liquid chromatography (HPLC) has been employed to measure levels of this compound and its analogs in biological fluids, aiding in the understanding of their pharmacokinetics and facilitating drug development processes (Newman et al., 1994; Newman et al., 1997).
Combinatorial Efficacy in HIV Treatment
Studies have shown that this compound and related compounds exhibit synergistic antiviral interactions with other types of HIV inhibitors. This highlights their potential in diverse combination drug strategies for HIV treatment, offering an avenue for enhanced therapeutic efficacy (Buckheit et al., 2000).
Properties
CAS No. |
909-14-8 |
---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(16S,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18-/m0/s1 |
InChI Key |
NIDRYBLTWYFCFV-PZROIBLQSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)O |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Synonyms |
calanolide A calanolide F costatolide NSC 661122 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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